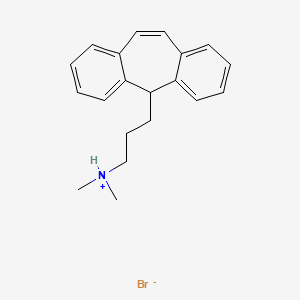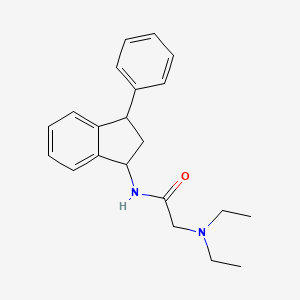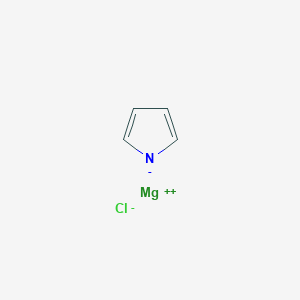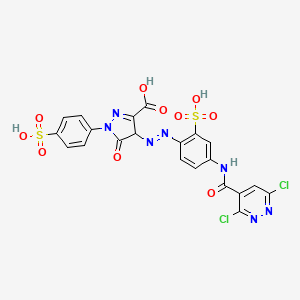
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene: is an organic compound with the molecular formula C14H8S4 and a molecular weight of 304.473 g/mol This compound is characterized by its unique structure, which includes a xanthene core and a benzodithiolylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene typically involves the reaction of xanthene derivatives with benzodithiolylidene precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology: Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its unique electronic properties may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to absorb and emit light at specific wavelengths makes it useful in the development of optical materials and devices .
Mecanismo De Acción
The mechanism of action of 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene involves its interaction with molecular targets through its unique electronic structure. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of enzyme activity and protein-ligand binding .
Comparación Con Compuestos Similares
- 1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one
- 1,2-Bis(1,3-benzodithiol-2-ylidene)ethane
- 4-(2H-1,3-benzodithiol-2-ylidene)-2,6-diphenyl-4H-pyran
Comparison: Compared to these similar compounds, 9-(2H-1,3-Benzodithiol-2-ylidene)-9H-xanthene is unique due to its xanthene core, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in applications requiring specific light absorption and emission characteristics, such as in the development of dyes and optical materials .
Propiedades
Número CAS |
65429-82-5 |
|---|---|
Fórmula molecular |
C20H12OS2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
9-(1,3-benzodithiol-2-ylidene)xanthene |
InChI |
InChI=1S/C20H12OS2/c1-3-9-15-13(7-1)19(14-8-2-4-10-16(14)21-15)20-22-17-11-5-6-12-18(17)23-20/h1-12H |
Clave InChI |
WJJBRTZCRSWBPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3SC4=CC=CC=C4S3)C5=CC=CC=C5O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)

![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)

![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)



![Trimethyl[(trimethylsilyl)methyl]stibanium iodide](/img/structure/B14478013.png)



![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
